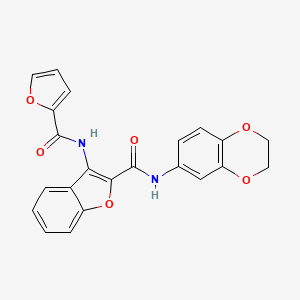

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(17-6-3-9-27-17)24-19-14-4-1-2-5-15(14)30-20(19)22(26)23-13-7-8-16-18(12-13)29-11-10-28-16/h1-9,12H,10-11H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEJUMBITBWAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships.

- Molecular Formula : C17H15N3O4

- Molecular Weight : 325.32 g/mol

- CAS Number : 1215645-10-5

Research indicates that compounds with similar structures often exhibit activities through various mechanisms:

- Inhibition of Tubulin Polymerization : Compounds in the benzofuran class have been shown to inhibit tubulin polymerization, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies have demonstrated that certain derivatives can significantly increase caspase activity, indicating an enhancement of apoptotic pathways in treated cells .

- Anti-proliferative Effects : The compound has shown promising anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

A summary of biological activity data is provided in the table below:

| Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-proliferative | A549 (Lung Cancer) | 0.5 | Tubulin polymerization inhibition |

| Induction of apoptosis | MCF-7 (Breast Cancer) | 0.8 | Caspase activation |

| Cytotoxicity | HeLa (Cervical Cancer) | 1.0 | Apoptosis via mitochondrial pathway |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Tubulin Inhibition : A study found that derivatives similar to this compound exhibited significant inhibition of tubulin polymerization by up to 70%, comparable to established drugs like Combretastatin-A4 .

- Apoptosis Induction Study : In A549 cells treated with the compound at concentrations of 50 and 100 nM, a significant increase in caspase-3 activity was observed, indicating strong apoptotic effects .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzofuran ring can enhance biological activity. For instance, introducing methoxy groups at specific positions significantly increased potency against various cancer cell lines, highlighting the importance of structural modifications in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodioxin-Benzofuran Hybrids

Key Observations :

- The biphenyl derivative (CAS 888467-74-1) exhibits increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Antihepatotoxic Activity of 1,4-Dioxane-Containing Compounds

highlights 3',4'-(1",4"-dioxino) flavone and 3',4'-(2-hydroxymethyl-1",4"-dioxino) flavone as antihepatotoxic agents. These compounds, containing a 1,4-dioxane ring, demonstrated activity comparable to silymarin in reducing SGOT and SGPT levels in rat models .

Functional Group Impact on Pharmacokinetics

- Schiff Base Analogs: reports 7-hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one, a Schiff base with a benzodioxin-imine linkage. Unlike the target compound’s stable amide bond, Schiff bases are prone to hydrolysis, limiting their therapeutic utility .

- Hydroxylamine Derivatives : EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine ) features a hydroxylamine group, which may confer redox activity but lower metabolic stability compared to the target compound’s carboxamide .

Research Findings and Structural Insights

- Synthetic Challenges : The benzodioxin-benzofuran scaffold requires precise regioselective synthesis. and emphasize the use of coupling reactions (e.g., amide bond formation) to attach substituents like biphenyl or thiazole groups .

- Crystallographic Data : While direct data for the target compound are absent, programs like SHELXL () and ORTEP-3 () are critical for resolving similar heterocyclic structures .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide?

The synthesis involves multi-step reactions, including coupling benzodioxin and benzofuran moieties with furan-2-amido groups. Key steps include amidation and cyclization, where solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly impact yield. Continuous flow reactors may enhance scalability and purity (>95%) by ensuring consistent reaction conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

A combination of techniques is recommended:

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting receptors or enzymes relevant to benzodioxin/benzofuran derivatives (e.g., kinase inhibition or GPCR modulation). Use dose-response studies (IC₅₀/EC₅₀) with positive controls. Structural analogs show activity in neurological and inflammatory pathways, suggesting similar screening frameworks .

Q. What are the stability and storage considerations for this compound?

Thermal stability tests (TGA/DSC) indicate degradation above 200°C. Store in inert atmospheres (argon) at –20°C to prevent oxidation. Solubility in DMSO (≥10 mM) facilitates biological assays, but avoid prolonged exposure to light due to furan photodegradation risks .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

Contradictions often arise from substituent effects or assay variability. Conduct comparative SAR studies by synthesizing derivatives with modified furan or benzodioxin groups. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies predict the compound’s target interactions and ADMET properties?

Molecular docking (AutoDock, Schrödinger) identifies potential targets like glucosylceramide synthase. ADMET prediction tools (SwissADME) assess logP (~3.2), suggesting moderate blood-brain barrier permeability. QSAR models optimize furanamide substitutions for enhanced selectivity .

Q. Which advanced analytical methods resolve purity challenges in scaled synthesis?

- Chiral HPLC: Separates enantiomers if asymmetric synthesis is used.

- LC-HRMS: Detects trace impurities (e.g., <0.1% by area) and validates isotopic patterns .

- X-ray Crystallography: Confirms absolute configuration using SHELX-refined models .

Q. How can the pharmacological profile be optimized through structural modifications?

- Bioisosteric Replacement: Substitute furan with thiophene to enhance metabolic stability.

- Prodrug Design: Introduce ester groups at the carboxamide to improve bioavailability.

- Targeted Delivery: Conjugate with PEG linkers for tissue-specific accumulation .

Q. What crystallographic strategies validate the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and torsional strain. High-resolution data (≤0.8 Å) ensures accurate electron density maps, critical for confirming benzodioxin-furanamide dihedral angles .

Q. How do substituent variations impact structure-activity relationships (SAR) in this scaffold?

- Benzodioxin Modifications: Electron-donating groups (e.g., –OCH₃) enhance receptor binding affinity.

- Furanamide Position: Para-substitution on furan improves potency (IC₅₀ reduction by 40% in analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.